2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine
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Overview
Description
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a chemical compound with the molecular formula C11H20N4. This compound is characterized by the presence of a triazole ring, a cyclopentyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the triazole intermediate.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and cyclopentyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)pentanoate
- 6-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,3,4-tetrahydroquinoline
Uniqueness
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H20N4/c1-12-8-7-10-13-11(14-15(10)2)9-5-3-4-6-9/h9,12H,3-8H2,1-2H3 |
InChI Key |
CMDQIVNIPWYSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC(=NN1C)C2CCCC2 |
Origin of Product |
United States |
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